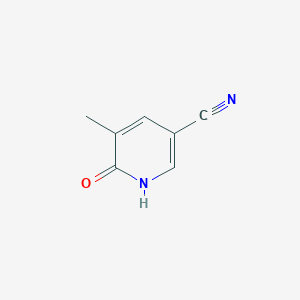![molecular formula C7H12N2O B11922229 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one CAS No. 920338-58-5](/img/structure/B11922229.png)
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a methyl group, and an azaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azaspiro[2.4]heptan-6-one: Another spirocyclic compound with similar structural features.
7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid: A more complex spirocyclic compound with additional functional groups.
Uniqueness
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one is unique due to its specific combination of an amino group, a methyl group, and an azaspiro ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
920338-58-5 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
6-amino-6-methyl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C7H12N2O/c1-6(8)4-7(2-3-7)9-5(6)10/h2-4,8H2,1H3,(H,9,10) |
Clé InChI |
XJUKWBYVFCDIPI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC2)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




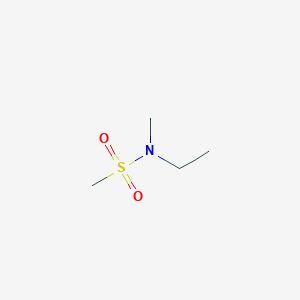
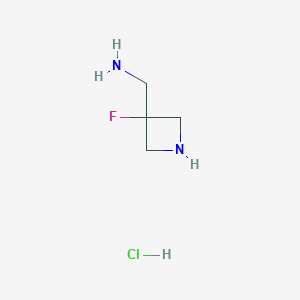
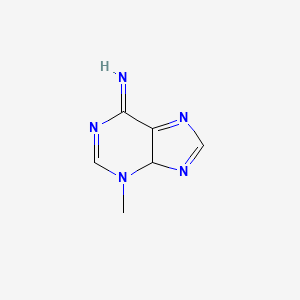
![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
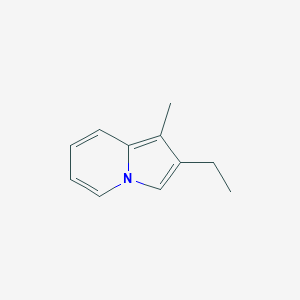

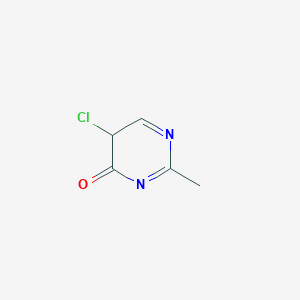
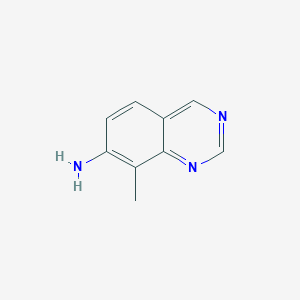
![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
